Ácido butírico-d7

Descripción general

Descripción

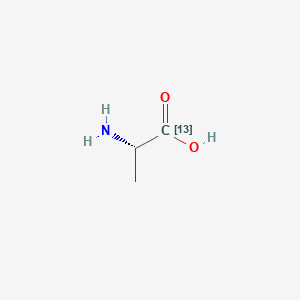

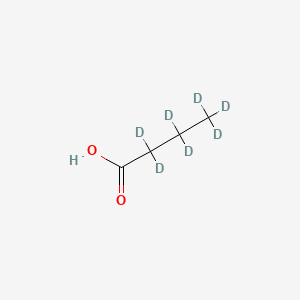

El Ácido Butírico-d7, también conocido como Ácido Butanoico-d7, es un isótopo estable y una forma deuterada del ácido butírico. En este compuesto, todos los protones alquílicos son reemplazados por deuterio (D). Su fórmula química es CD₃(CD₂)₂CO₂H, y su peso molecular es aproximadamente 95,15 g/mol . El this compound se utiliza comúnmente como estándar interno en diversas técnicas analíticas.

Aplicaciones Científicas De Investigación

El Ácido Butírico-d7 encuentra aplicaciones en:

Análisis Cuantitativo LC-MS: Se utiliza como estándar interno para cuantificar aceites y grasas vegetales .

Análisis GC-MS: Se aplica en el análisis de ácidos grasos de cadena corta (AGCC) en muestras renales .

Mecanismo De Acción

El mecanismo exacto por el cual el Ácido Butírico-d7 ejerce sus efectos depende del contexto. Puede involucrar interacciones con objetivos moleculares o vías específicas. Se necesita más investigación para dilucidar sus mecanismos precisos.

Análisis Bioquímico

Biochemical Properties

Butyric-d7 acid plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC). This inhibition leads to the accumulation of acetylated histones, which can affect gene expression . Butyric-d7 acid interacts with various enzymes and proteins, including HDAC, and influences their activity. The nature of these interactions involves the binding of butyric-d7 acid to the active sites of these enzymes, thereby inhibiting their function . This interaction is crucial in regulating gene expression and cellular differentiation.

Cellular Effects

Butyric-d7 acid has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, butyric-d7 acid induces differentiation, cell cycle arrest at the G0 phase, and apoptosis in a variety of cancer cells when used at specific concentrations . Additionally, it decreases the expression of interferon-gamma-related signaling genes and metastatic genes in human lung cancer cells . These effects highlight the potential therapeutic applications of butyric-d7 acid in cancer treatment.

Molecular Mechanism

The molecular mechanism of butyric-d7 acid involves its role as an HDAC inhibitor. By inhibiting HDAC, butyric-d7 acid leads to the accumulation of acetylated histones, which in turn affects gene expression . This compound also interacts with G protein-coupled receptors (GPRs) and serves as a substrate that is metabolized intercellularly . These interactions at the molecular level contribute to the regulation of various cellular processes, including differentiation, apoptosis, and cell cycle arrest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyric-d7 acid can change over time. The stability of butyric-d7 acid is maintained under specific storage conditions, such as at -20°C . Over time, butyric-d7 acid can degrade, which may influence its effectiveness in biochemical assays. Long-term studies have shown that butyric-d7 acid can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of butyric-d7 acid vary with different dosages in animal models. At lower doses, butyric-d7 acid can effectively inhibit HDAC activity and induce cellular differentiation without causing significant toxicity . At higher doses, butyric-d7 acid may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.

Metabolic Pathways

Butyric-d7 acid is involved in various metabolic pathways, including those related to short-chain fatty acids (SCFAs). It interacts with enzymes such as butyryl-CoA dehydrogenase and acetyl-CoA transferase, which are involved in the metabolism of SCFAs . These interactions can affect metabolic flux and the levels of metabolites within cells. Butyric-d7 acid also plays a role in the regulation of energy metabolism and lipid synthesis .

Transport and Distribution

Within cells and tissues, butyric-d7 acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of butyric-d7 acid within various cellular compartments. The distribution of butyric-d7 acid can influence its accumulation and effectiveness in different tissues, thereby affecting its overall biological activity .

Subcellular Localization

The subcellular localization of butyric-d7 acid is influenced by targeting signals and post-translational modifications. Butyric-d7 acid can be directed to specific compartments or organelles within the cell, where it exerts its activity . For example, the localization of butyric-d7 acid to the nucleus is essential for its role in inhibiting HDAC and regulating gene expression . These localization mechanisms are critical for the precise regulation of cellular processes by butyric-d7 acid.

Métodos De Preparación

Rutas Sintéticas: El Ácido Butírico-d7 se puede sintetizar mediante la deuteración del ácido butírico (CH₃CH₂CH₂CO₂H) utilizando gas deuterio o reactivos deuterados. El proceso implica la sustitución de los átomos de hidrógeno por átomos de deuterio.

Condiciones de Reacción: La reacción de deuteración generalmente ocurre en condiciones suaves, como temperatura ambiente y presión atmosférica. Se introduce gas deuterio (D₂) o reactivos deuterados al material de partida, lo que da como resultado la formación de this compound.

Métodos de Producción Industrial: La producción a escala industrial del this compound puede involucrar instalaciones especializadas equipadas para el etiquetado isotópico. Debido a su uso específico como estándar interno, se prepara principalmente en laboratorios de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Butírico-d7 puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar anhídrido butírico u otros derivados.

Reducción: La reducción del this compound produce butiraldehído o butanol.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo ácido carboxílico o en la cadena alquílica.

Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).

Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Cloruros de ácido (p. ej., cloruro de tionilo) o esterificación catalizada por base.

Productos Principales: Los productos principales dependen de las condiciones específicas de la reacción. Por ejemplo:

- Oxidación: Anhídrido butírico u otros productos de oxidación.

- Reducción: Butiraldehído o butanol.

Comparación Con Compuestos Similares

El Ácido Butírico-d7 es único debido a su etiquetado isotópico. Los compuestos similares incluyen:

Ácido Butírico (CH₃CH₂CH₂CO₂H): La forma no deuterada.

Ácido Propiónico-d5 (CD₃CH₂CO₂H): Otro ácido graso de cadena corta deuterado.

Ácido Isobutírico-d7 (CD₃CH(CH₃)CO₂H): Un compuesto deuterado relacionado .

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480870 | |

| Record name | Butyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73607-83-7 | |

| Record name | Butyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73607-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

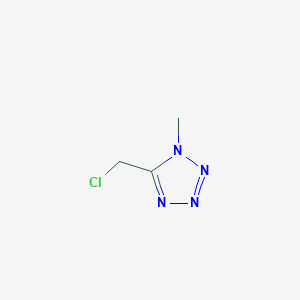

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)